5-Hydroxyindole-d5
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Overview
Description
5-Hydroxyindole-d5 is a deuterated form of 5-Hydroxyindole, a compound that plays a significant role in various biological processes. The deuterium labeling (d5) is used to trace the compound in metabolic studies due to its stability and distinguishable mass from its non-deuterated counterpart. 5-Hydroxyindole is a derivative of indole, a fundamental structure in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 5-Hydroxyindole involves the Nenitzescu synthesis, which uses quinones and enamines as starting materials. Calcium iodide (CaI2) is often used as a catalyst in this reaction, which offers advantages such as non-toxicity, simplicity in work-up, and functional group tolerance . The reaction typically proceeds in polar solvents like dichloromethane (DCM), cyclopentyl methyl ether, or γ-valerolactone, with DCM providing the highest yield .
Industrial Production Methods
Industrial production of 5-Hydroxyindole-d5 may involve similar synthetic routes but scaled up with optimizations for yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyindole-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent indole structure.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated indole derivatives.
Scientific Research Applications
5-Hydroxyindole-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of indole metabolism.
Industry: Utilized in the production of pharmaceuticals and as a precursor for synthesizing other bioactive compounds.
Mechanism of Action
The mechanism of action of 5-Hydroxyindole-d5 involves its interaction with various molecular targets and pathways. For instance, it can activate L-type calcium channels in colonic smooth muscle cells, leading to increased gut motility . Additionally, it stimulates enterochromaffin cells to produce serotonin, which plays a crucial role in regulating intestinal functions .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of 5-Hydroxyindole, widely found in natural products and pharmaceuticals.
5-Hydroxytryptophan: A precursor to serotonin, metabolized by gut bacteria to produce 5-Hydroxyindole.
5-Hydroxyindole-3-acetic acid: A major metabolite of serotonin, used as a biomarker for neuroendocrine tumors.
Uniqueness
5-Hydroxyindole-d5 is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This labeling provides a distinct advantage in research applications, enabling detailed analysis of metabolic pathways and interactions.
Properties
Molecular Formula |
C8H7NO |
---|---|
Molecular Weight |
138.18 g/mol |
IUPAC Name |
2,3,4,6,7-pentadeuterio-1H-indol-5-ol |
InChI |
InChI=1S/C8H7NO/c10-7-1-2-8-6(5-7)3-4-9-8/h1-5,9-10H/i1D,2D,3D,4D,5D |
InChI Key |
LMIQERWZRIFWNZ-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1NC(=C2[2H])[2H])[2H])O)[2H] |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1O |
Origin of Product |
United States |
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